molecular formula C7H13N3O2 B2801283 methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine CAS No. 65774-06-3

methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine

Cat. No.: B2801283
CAS No.: 65774-06-3
M. Wt: 171.2
InChI Key: DWMGOKLBFZSNBJ-SREVYHEPSA-N
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Description

Methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine is a specialized chemical reagent designed for pharmaceutical research and organic synthesis. This compound features a unique molecular architecture combining a pyrrolidine ring, a nitro-ene functional group, and a methylamine substituent. This structure makes it a valuable high-value intermediate for constructing complex nitrogen-containing molecules, particularly in the development of potential pharmacologically active compounds. Researchers can utilize this chemical as a versatile building block in nucleophilic addition reactions and cyclization processes, leveraging the reactivity of the nitro-ene system. It may also serve as a precursor for novel ligands in catalytic systems or in the synthesis of compounds for material science applications. As with all reagents of this nature, proper safety protocols must be followed. This compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(Z)-N-methyl-2-nitro-1-pyrrolidin-1-ylethenamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-8-7(6-10(11)12)9-4-2-3-5-9/h6,8H,2-5H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMGOKLBFZSNBJ-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine typically involves the reaction of pyrrolidine with nitroethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Cycloaddition Reactions via Zwitterion Intermediates

The compound participates in (2+2) cycloadditions through zwitterionic intermediates. Studies on structurally similar enamines derived from aldehydes and pyrrolidines demonstrate that reactions with nitro olefins proceed via a zwitterion (e.g., G in Scheme 3 of ), leading to non-stereospecific scrambling of (E)- and (Z)-isomers . Key observations include:

  • Cyclobutane Formation : Reactions with monosubstituted nitro olefins favor cyclobutane products (e.g., 4 in ).

  • Oxazine Derivatives : Disubstituted nitro olefins predominantly yield dihydrooxazine N-oxides (e.g., 5 in ).

  • Nitro Enamine Stability : Prolonged reaction times often result in nitro enamines (e.g., 6 in ) as major products due to thermodynamic control.

The stereoelectronic alignment of the pyrrolidine nitrogen’s lone pair antiperiplanar to polar bonds (C–C–N or C–O–N) facilitates zwitterion formation .

Nitro-Mannich (Aza-Henry) Reaction

While direct evidence for this compound’s participation in nitro-Mannich reactions is limited, analogous systems suggest potential pathways:

  • Transition State : A Brønsted base (e.g., Sm) deprotonates the nitroalkane to form a nitronate, while a Lewis acid (e.g., Cu) activates the imine .

  • Syn-Selectivity : The reaction proceeds via transition state TS-IV , where steric hindrance is minimized, leading to syn-β-nitroamine products .

Reactivity with Organometallic Reagents

The nitro group in the compound is susceptible to nucleophilic attack. Studies on N-nitrosamines (structurally distinct but nitro-functionalized) reveal:

  • Grignard Reagents : Attack at the nitroso-nitrogen forms unstable oxy-hydrazines (20 ), which eliminate to yield hydrazones (21 ) or azomethine imines (22 ) .

  • Phenylmagnesium Bromide : Generates N-phenyl hydrazines (24 ) via formal reduction .

Reduction and Functionalization

The nitro group can be reduced to an amine, enabling further derivatization. For example:

  • Catalytic Hydrogenation : Reduction of β-nitroamines (similar to intermediates from nitro-Mannich reactions) yields β-amino compounds, which are precursors to pharmaceuticals like Nemonapride (104 ) .

Table 1: Representative Reactions and Products

Reaction TypeConditionsMajor ProductsSelectivity/Notes
(2+2) CycloadditionDry benzene, room temperatureCyclobutanes (4 ), Oxazines (5 )Non-stereospecific
Nitro-MannichSm/Cu catalysissyn-β-NitroaminesSteric control in TS-IV
Grignard AdditionTHF, 0°C to RTHydrazones (21 ), Azomethine imines (22 )Solvent-dependent elimination

Stability and Degradation

Nitro enamines like methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine exhibit time-dependent product distributions:

  • Short-Term : Cyclobutanes and oxazines dominate.

  • Long-Term : Nitro enamines accumulate, suggesting slower decomposition pathways .

Scientific Research Applications

Medicinal Chemistry

Methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. For instance, compounds with similar structures have shown activity against various pathogens, including those resistant to conventional antibiotics. The nitro group is particularly known for its role in enhancing the antibacterial properties of related compounds .

Neurological Studies

Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective effects. This compound may act on neuronal nitric oxide synthase (nNOS), which is crucial for maintaining cerebral blood flow and preventing neurological damage . Studies involving related compounds have demonstrated their efficacy in reducing brain injury in models of ischemia, suggesting that similar mechanisms could be explored for this compound.

Anticancer Potential

The compound's structure allows for interaction with cellular mechanisms involved in cancer progression. Research into Mannich bases has highlighted their anticancer properties, with studies showing that they can inhibit tumor growth and induce apoptosis in cancer cells . this compound's potential in this area warrants further exploration.

Antimicrobial Activity

Compounds containing nitro groups are often associated with antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including those classified under the ESKAPE pathogens, which are notorious for their antibiotic resistance .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor, particularly targeting nNOS as mentioned earlier. Inhibitors of nNOS are being explored for their therapeutic potential in conditions like stroke and neurodegenerative diseases .

Case Studies and Experimental Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated inhibition of ESKAPE pathogens
Neuroprotective EffectsReduced brain injury in ischemic models
Anticancer PropertiesInduced apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity to specific receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine with structurally related compounds from the evidence:

Compound Name Key Substituents Functional Groups Key Structural Features
This compound Nitro, pyrrolidine Ethenylamine, nitro, cyclic amine (Z)-stereochemistry, electron-withdrawing nitro
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6) Cyano, pyridine, glycinate Ethenylamine, cyano, ester Aromatic pyridine, electron-withdrawing cyano
Ethyl (Z)-N-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (9) Cyano, pyridine, dimethylamino Ethenylamine, cyano, tertiary amine Branched alkyl chain, dual electron-withdrawing groups
Methyl 2-[[[2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (10) Cyano, pyridine, pyrimidinedione Ethenylamine, cyano, diketone Heteroaromatic pyrimidine, hydrogen-bonding sites
Methyl (E)-2-[[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino]-3-(3-isoxazolyl)aminopropenoate (43) Cyano, pyridine, isoxazole Ethenylamine, cyano, heterocycle Isoxazole ring, potential for π-π stacking

Key Observations :

  • Electron-withdrawing groups: The nitro group in the target compound may increase electrophilicity at the ethenylamine moiety compared to cyano analogs, influencing reactivity in nucleophilic additions or cyclization reactions .
  • Solubility : The pyrrolidine ring likely improves solubility in organic solvents relative to pyridine-containing analogs, which are more aromatic and less polar .

Biological Activity

Methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

This compound features a pyrrolidine ring and a nitro group attached to an ethenyl moiety. The Z configuration indicates that the nitro group and the pyrrolidine are oriented on the same side of the double bond, which can significantly influence its biological interactions and pharmacological properties.

Synthesis

The synthesis of this compound typically involves multistep reactions. A common method includes:

  • Formation of the Ethenyl Group : Using appropriate reagents to create the ethenyl linkage.
  • Introduction of Nitro Group : Nitration reactions are employed to introduce the nitro group into the structure.
  • Pyrrolidine Formation : The pyrrolidine ring is formed through cyclization processes involving amine precursors.

These steps may vary based on specific reaction conditions and desired yields.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial enzymes or disruption of cell wall synthesis .
  • Neuroactivity Potential : Due to its structural similarity to known neuroactive compounds, there is speculation regarding its potential effects on the central nervous system. Compounds with similar nitro-pyrrolidine frameworks have shown neuroactivity in various studies.

Case Studies

A review of compounds related to this compound reveals significant findings:

  • Antibacterial Testing : In vitro studies have demonstrated that similar compounds exhibit minimum inhibitory concentrations (MIC) against pathogens like E. coli and S. aureus. For instance, derivatives with structural modifications showed MIC values ranging from 0.3 to 8.5 µM against Gram-negative bacteria, indicating promising antibacterial activity .
  • Structure–Activity Relationship (SAR) : The SAR studies highlight how variations in substituents on the pyrrolidine ring can influence biological activity. For example, compounds with electron-donating groups showed enhanced antibacterial effects compared to their counterparts .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
2-NitropyrrolidinePyrrolidine ring with nitro groupDirectly linked to potential neuroactivity
N-Methyl-N-(2-nitrophenyl)pyrrolidinePyrrolidine with nitrophenyl substituentAromatic character may enhance stability
(Z)-N-Methyl-N-(3-nitropyridin-4-yl)ethenaminePyridine instead of pyrrolidinePotentially different biological activity profile

This compound's combination of a pyrrolidine structure and specific stereochemistry makes it distinct among similar compounds, potentially leading to unique interactions and effects in biological systems.

Q & A

Q. What are the optimal synthetic routes for methyl[(Z)-2-nitro-1-(pyrrolidin-1-yl)ethenyl]amine, and what catalysts or solvents are critical for high yields?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and nitro-group introduction. Key steps may include:

  • Step 1: Formation of the pyrrolidine-ethenyl backbone via condensation of pyrrolidine with a nitroalkene precursor under basic conditions (e.g., KOH in ethanol) .
  • Step 2: Methylation of the amine group using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) under inert atmospheres .
  • Catalysts: Palladium or copper catalysts may enhance nitro-group stability during synthesis .
  • Solvents: Ethanol, toluene, or dichloromethane are commonly used for their compatibility with amine reactions .

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (Step 1), 50–80°C (Step 2)Prevents decomposition of nitro intermediates
Reaction Time12–24 hrs (Step 1), 4–8 hrs (Step 2)Ensures complete functionalization
Solvent Purity≥99%Minimizes side reactions

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, nitro group deshielding effects) .
    • 2D NMR (COSY, HSQC) resolves stereochemistry and connectivity .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, revealing Z-configuration of the ethenyl group and intramolecular hydrogen bonding .

Q. How does the compound’s stereochemistry (Z-configuration) influence its reactivity and biological interactions?

Methodological Answer: The Z-configuration of the ethenyl group affects:

  • Reactivity: Steric hindrance between the nitro group and pyrrolidine ring may slow nucleophilic attacks, favoring electrophilic substitution at the methylamine site .
  • Biological Activity: Molecular docking studies suggest the Z-isomer fits into hydrophobic pockets of neurotransmitter receptors (e.g., serotonin transporters) more effectively than the E-isomer, modulating reuptake inhibition .

Contradiction Analysis:

  • Conflicting Reports: Some studies report higher receptor affinity for Z-isomers, while others note reduced solubility due to planar geometry .
  • Resolution: Use computational models (e.g., MD simulations) to correlate stereochemistry with pharmacokinetic properties .

Q. What computational strategies can predict the compound’s potential as a CNS-active agent?

Methodological Answer:

  • In Silico Screening:
    • Molecular Dynamics (MD): Simulates blood-brain barrier (BBB) permeability using logP values (target: 2–3) and polar surface area (<80 Ų) .
    • Docking Software (AutoDock Vina): Predicts binding affinity to dopamine D2 receptors (hypothetical ΔG: −8.5 kcal/mol) .
  • QSAR Models: Correlate nitro-group electronegativity with inhibitory activity against monoamine oxidases (MAOs) .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data Discrepancy Sources:
    • Variability in assay conditions (e.g., cell line differences, IC50 measurements) .
    • Impurity levels in synthesized batches (e.g., E-isomer contamination) .
  • Resolution Workflow:
    • Reproduce Synthesis: Standardize protocols (e.g., HPLC purity ≥98%) .
    • Validate Assays: Use positive controls (e.g., sertraline for serotonin reuptake inhibition) .
    • Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC50) .

Q. What are the understudied reaction pathways involving the nitro and pyrrolidine groups?

Methodological Answer:

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) may convert the nitro group to an amine, enabling polyamine synthesis .
  • Pyrrolidine Ring Functionalization: Electrophilic substitution at the α-carbon (e.g., bromination) could enhance bioactivity .
  • Mechanistic Insights: DFT calculations reveal nitro group electron-withdrawing effects stabilize transition states in SN2 reactions .

Future Directions:

  • Explore photochemical reactivity (e.g., nitro-to-nitrite rearrangement under UV light) .
  • Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) for hybrid pharmacophore design .

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